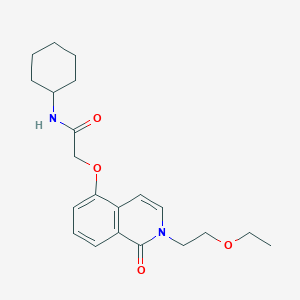![molecular formula C16H11BrF3N3O2 B2727183 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime CAS No. 339279-70-8](/img/structure/B2727183.png)
3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a trifluoromethylphenyl group, a hydrazone group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl and trifluoromethylphenyl groups would likely contribute to the overall aromaticity of the molecule . The hydrazone and oxime groups would introduce additional polar characteristics .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced through nucleophilic aromatic substitution reactions . The hydrazone group could potentially tautomerize under certain conditions . The oxime group could potentially be reduced to an amine or oxidized to a nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of aromatic rings and polar groups would likely make the compound relatively stable . The bromine and fluorine atoms would likely make the compound relatively dense .科学的研究の応用
Antioxidant Properties
Oximes, such as 3-(phenylhydrazono) butan-2-one oxime , exhibit potential antioxidant properties, suggesting their use as antioxidant compounds. This was determined through studies focusing on their ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro and in vivo, without presenting toxicity signs in mice (Puntel et al., 2008).
Heterocyclic Chemistry Applications
2-Arylhydrazono-3-oxopropanals react with various reagents to form a variety of heterocyclic compounds, including isoxazoles, arylazopyrazoles, and triazoles, showcasing their utility in synthesizing novel heterocyclic structures (Abdel-Khalik et al., 2000).
DNA Binding Aspects
A trinuclear copper(II) complex synthesized from an oxime-based ligand displayed significant DNA binding aspects, investigated through spectroscopic techniques. The negative enthalpy and entropy changes suggest interactions via van der Waals or hydrogen bonding, indicating potential applications in biochemistry and molecular biology (Naskar et al., 2017).
Organic Synthesis and Catalysis
Oximes and related compounds, such as α-bromo ketoximes , serve as precursors in the synthesis of polyfunctional azoles, azines, and other heterocycles, demonstrating their versatility in organic synthesis and potential applications in catalysis (Mohareb et al., 1987).
Antimicrobial Activity
Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, derived from hydrazone chemistry, exhibited antimicrobial activity. This suggests the potential of oxime and hydrazone derivatives in developing new antimicrobial agents (Reddy et al., 2013).
将来の方向性
特性
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-hydroxyimino-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWLJMGRPEJSW-XFGNKMNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
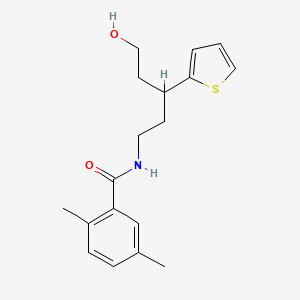
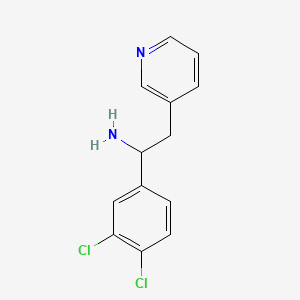

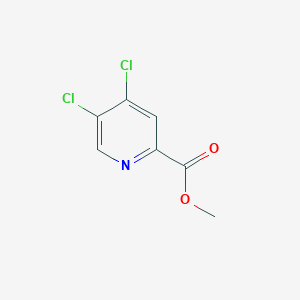
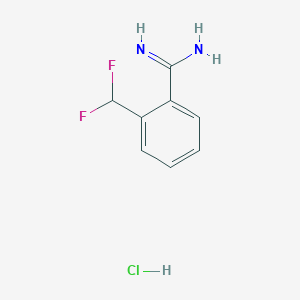
![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)
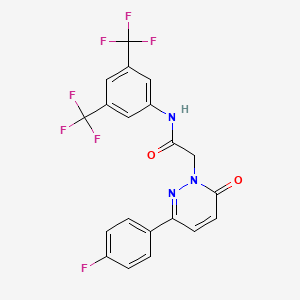
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
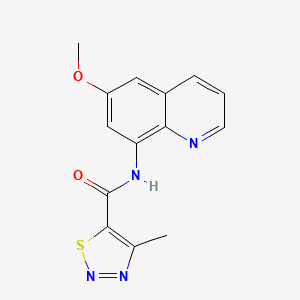
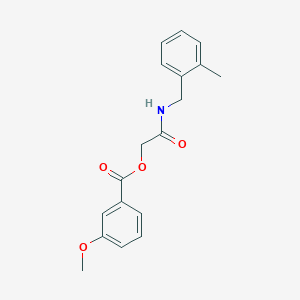
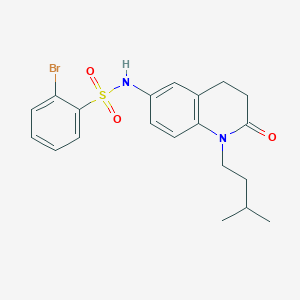
![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
